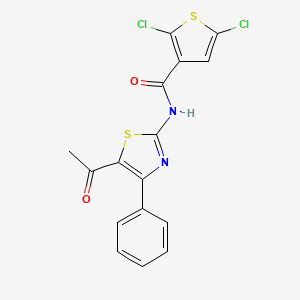

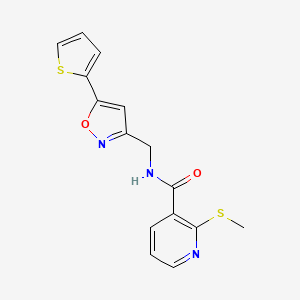

(E)-5-(2-carboxyvinyl)-2'-deoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Multifunctional Metal–Organic Frameworks (MOFs)

“(E)-5-(2-carboxyvinyl)-2’-deoxyuridine” has been used in the synthesis of multifunctional metal–organic frameworks (MOFs), specifically SNU-170–SNU-176 . These MOFs have been synthesized using ligands, in which various functional pendants such as –NH2, –SMe, –OMe, –OEt, –OPr, and –OBu are attached to the phenyl ring of 4-(2-carboxyvinyl)benzoic acid . The MOFs exhibit high adsorption capacities for H2, CO2, and CH4 gases, ligand-based photoluminescence, and chemical sensing abilities .

Gas Adsorption

The MOFs synthesized using “(E)-5-(2-carboxyvinyl)-2’-deoxyuridine” exhibit high adsorption capacities for H2, CO2, and CH4 gases . This makes them potentially useful in applications related to gas storage and separation .

Photoluminescence

The MOFs synthesized using “(E)-5-(2-carboxyvinyl)-2’-deoxyuridine” exhibit ligand-based photoluminescence . This property could be exploited in the development of optical devices or sensors .

Chemical Sensing

The MOFs synthesized using “(E)-5-(2-carboxyvinyl)-2’-deoxyuridine” have demonstrated chemical sensing abilities . They can sense nitroaromatics by luminescence quenching, and some of the activated MOFs can sense the type of solvents by the altered emission maxima with enhanced intensity .

Protodeboronation of Pinacol Boronic Esters

“(E)-5-(2-carboxyvinyl)-2’-deoxyuridine” has been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is a valuable building block in organic synthesis .

Formal Anti-Markovnikov Alkene Hydromethylation

Paired with a Matteson–CH2–homologation, the protodeboronation of pinacol boronic esters using “(E)-5-(2-carboxyvinyl)-2’-deoxyuridine” allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Propiedades

IUPAC Name |

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O7/c15-5-8-7(16)3-9(21-8)14-4-6(1-2-10(17)18)11(19)13-12(14)20/h1-2,4,7-9,15-16H,3,5H2,(H,17,18)(H,13,19,20)/b2-1+/t7-,8+,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQZUENVQOQEHJ-PIXDULNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(2-carboxyvinyl)-2'-deoxyuridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2618764.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2618765.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)

![Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate](/img/structure/B2618769.png)

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2618770.png)

![6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618771.png)

![N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide](/img/structure/B2618772.png)

![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)